N-(3,5-dimethylphenyl)-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and two aromatic rings with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the furan ring with an amine derivative, such as 3,5-dimethylaniline, under suitable conditions.
Attachment of the Phenoxy Group: The phenoxy group is attached via a nucleophilic substitution reaction, where the furan ring reacts with 4-ethylphenol in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the aromatic rings and the furan ring.
Reduction Products: Reduced forms of the carboxamide group, such as amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving furan derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.
Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It serves as a building block in the manufacturing of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- N-(3,5-dimethylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
- N-(3,5-dimethylphenyl)-5-[(4-bromophenoxy)methyl]furan-2-carboxamide
Comparison:
- Structural Differences: The similar compounds differ in the substituents on the phenoxy group, which can significantly affect their chemical and biological properties.
- Chemical Reactivity: The presence of different substituents can alter the reactivity of the compounds, particularly in substitution and oxidation reactions.
- Biological Activity: The biological activity of these compounds can vary depending on the nature of the substituents, affecting their potential applications in medicine and biology.
Properties
Molecular Formula |
C22H23NO3 |
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Molecular Weight |
349.4g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H23NO3/c1-4-17-5-7-19(8-6-17)25-14-20-9-10-21(26-20)22(24)23-18-12-15(2)11-16(3)13-18/h5-13H,4,14H2,1-3H3,(H,23,24) |
InChI Key |
WJPJODAPRRYNHQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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